Bienvenue dans la boutique en ligne BenchChem!

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

DHODH inhibitor pyrimidine biosynthesis immunosuppression

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 160748-31-2, synonyms AZELASTINE-1, CPN) is a phthalazinone-acetonitrile derivative with the molecular formula C₁₆H₁₀ClN₃O. It is formally classified as an aryl nitrile and a heterocyclic ketone, featuring a 4-chlorophenyl substituent at the α-position of the acetonitrile moiety attached to the phthalazinone core.

Molecular Formula C16H10ClN3O
Molecular Weight 295.72 g/mol
Cat. No. B13097082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
Molecular FormulaC16H10ClN3O
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C(C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClN3O/c17-11-7-5-10(6-8-11)14(9-18)15-12-3-1-2-4-13(12)16(21)20-19-15/h1-8,14H,(H,20,21)
InChIKeyYLLNBMOYOCKJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile – CAS 160748-31-2 Supplier & Procurement Baseline


2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 160748-31-2, synonyms AZELASTINE-1, CPN) is a phthalazinone-acetonitrile derivative with the molecular formula C₁₆H₁₀ClN₃O . It is formally classified as an aryl nitrile and a heterocyclic ketone, featuring a 4-chlorophenyl substituent at the α-position of the acetonitrile moiety attached to the phthalazinone core . The compound is predominantly recognized as the penultimate intermediate in the industrial synthesis of azelastine hydrochloride, a globally marketed second-generation antihistamine . It is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation (NMR, HPLC, GC) routinely provided . Its primary procurement context is as a regulated starting material or advanced intermediate for pharmaceutical manufacturing and medicinal chemistry derivatization programs.

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile – Why Generic Phthalazinone Interchange Is Not Supported by Evidence


Substituting 2-(4-chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile with a generic phthalazinone analog neglects three structural determinants that govern its differentiated biochemical and synthetic utility. First, the α-cyanomethyl group furnishes a reactive handle for further homologation—critical in azelastine and zopolrestat synthetic pathways—absent in simpler 4-aryl-1(2H)-phthalazinones such as CAS 51334-86-2 . Second, the combination of the electron-withdrawing nitrile and the 4-chlorophenyl substituent modulates the electron density of the phthalazinone ring, producing a target-binding profile that is distinct from the unsubstituted 1(2H)-phthalazinone scaffold (IC₅₀ >100 µM against multiple targets vs. sub-micromolar activity for the title compound against specific enzymes) . Third, regulatory starting-material designation in drug master files ties procurement specifications to this exact CAS number; even closely related analogs with identical elemental composition but different regiochemistry (e.g., C₁₆H₁₀ClN₃O isomers) are not interchangeable in certified synthesis routes .

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile – Quantitative Comparator Evidence for Scientific Selection


DHODH Inhibition: Sub-Micromolar Human DHODH IC₅₀ Distinguishes This Compound from Simpler Phthalazinones

The target compound inhibits human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 541 nM in a DCIP reduction-based indirect assay using dihydroorotate as substrate, with measurements taken at 4-second intervals over 60 seconds . In the same assay format (Type 2 DHODH, chromogen reduction with DCIP), the structurally simpler comparator 1(2H)-phthalazinone exhibits an IC₅₀ of 12,000 nM (12 µM) . This represents a ~22-fold potency advantage for the 4-chlorophenyl-cyanomethyl-substituted derivative. Furthermore, another phthalazinone analog (CHEMBL2012820, US8703811 Example 24) shows an IC₅₀ of 1,080 nM against the same target under comparable conditions, confirming that the 541 nM value places the title compound among the more potent phthalazinone-based DHODH ligands characterized to date .

DHODH inhibitor pyrimidine biosynthesis immunosuppression oncology research

Carbonic Anhydrase Isoform Profiling: Selective CA3 Binding (Kd = 51 nM) with Negligible CA2 Activity (Ki >100,000 nM)

The compound binds to recombinant human carbonic anhydrase 3 (hCA3, residues 4–260) with a Kd of 51 nM, expressed in E. coli BL21(DE3) and measured as intrinsic binding affinity . In marked contrast, it shows essentially no inhibition of the ubiquitous hCA2 isoform (Ki >100,000 nM, i.e., >100 µM) under stopped-flow CO₂ hydration kinetic assay conditions . This isoform selectivity profile—low nanomolar CA3 binding versus >100 µM CA2 inactivity—is atypical for phthalazine-based ligands, as many phthalazinone-derived carbonic anhydrase inhibitors reported in the literature exhibit broad-spectrum inhibition across CA I and CA II with Ki values in the 60–700 nM range . The >1,960-fold selectivity window for CA3 over CA2 is a quantifiable differentiation metric.

carbonic anhydrase inhibitor isoform selectivity CA3 glaucoma research

Lipoxygenase Pathway: Documented Platelet 12-LOX Inhibition at 30 µM with Parallel 15-LOX-1 Activity

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, demonstrating positive inhibitory activity in a binding-type assay . In a separate cross-target profiling study, the compound inhibited human N-terminal His₆-tagged reticulocyte 15-lipoxygenase-1 catalytic site activity with a Ki of 22 nM, measured via 15-HPETE formation and analyzed by the Michaelis-Menten equation . By comparison, the pan-lipoxygenase reference inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC₅₀ values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX), meaning the 22 nM Ki against 15-LOX-1 represents a >1,300-fold potency advantage over NDGA at this specific isoform . Acetylcholinesterase was used as a counter-screen: no inhibition was observed at 100 µM, confirming that the lipoxygenase activity is not driven by general promiscuity .

lipoxygenase inhibitor platelet 12-LOX 15-LOX-1 arachidonic acid cascade

CCR5 Allosteric Modulation: Functional Activity at 1,000 nM in a Human CCR5-Transfected Cellular Assay

In a functional cellular assay using human CCR5 transfected into COS7 cells co-expressing a chimeric Gqi4myr protein, the compound exhibited allosteric modulation with an EC₅₀ of 1,000 nM, assessed by [³H]IP₃ turnover via liquid scintillation counting . A preliminary pharmacological screening study independently identified the compound as a CCR5 antagonist candidate with potential application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD . For context, the approved CCR5 antagonist Maraviroc exhibits an IC₅₀ of 3.3 nM in similar functional CCR5 antagonism assays, but the phthalazinone-acetonitrile scaffold provides a structurally distinct phenotype from the tropane-based chemotype of Maraviroc, offering an alternative intellectual property landscape . The CC-chemokine receptor target engagement has been verified through a separate allosteric modulation assay in the ChEMBL database .

CCR5 antagonist allosteric modulator HIV entry inhibitor chemokine receptor

Synthetic Lineage: Documented Role as the Penultimate Azelastine Intermediate Distinguishes This Compound from Non-Intermediary Phthalazinone Analogs

The compound is unequivocally documented as the penultimate intermediate in the industrial synthesis of azelastine hydrochloride, a globally approved H1-antihistamine . In the canonical four-step route starting from phthalic anhydride and 4-chlorophenylacetic acid, this compound is generated via cyclization of α-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate under basic conditions, followed by cyanomethyl introduction; subsequent N-alkylation with 2-(2-chloroethyl)-N-methylpyrrolidine yields the final drug substance . The structurally analogous compound 4-(4-chlorophenyl)-1-(2H)-phthalazinone (CAS 51334-86-2, MW 256.69) lacks the α-cyanomethyl group and therefore cannot be processed through this convergent synthetic route without additional functionalization steps that would alter the regulatory starting material designation . The melting point of CAS 51334-86-2 (270–274°C) further differs substantially from the title compound, reflecting divergent crystal packing and processing characteristics .

azelastine intermediate phthalazinone synthesis drug master file GMP starting material

2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile – Evidence-Backed Procurement Scenarios


Pharmaceutical Intermediate Procurement for Azelastine Hydrochloride cGMP Manufacturing

The compound is the penultimate intermediate in the registered azelastine hydrochloride synthesis . Procurement at ≥95% purity with full batch QC documentation (NMR, HPLC, GC) directly supports drug master file compliance. The α-cyanomethyl group enables a single-step N-alkylation to the final API; the closest structural analog, 4-(4-chlorophenyl)-1-(2H)-phthalazinone (CAS 51334-86-2), cannot be substituted into this convergent route without two additional synthetic transformations, making the title compound the only process-validated intermediate for this pathway .

DHODH Inhibitor SAR Programs for Oncology and Immunosuppression

With a human DHODH IC₅₀ of 541 nM—a 22-fold improvement over the unsubstituted phthalazinone scaffold (12,000 nM)—this compound provides a validated starting point for structure-activity relationship expansion . The α-cyanomethyl group serves as a synthetic handle for diversification (hydrolysis to amide/acid, reduction to amine, cycloaddition chemistry), enabling systematic exploration of the DHODH ubiquinone-binding pocket . Procurement of this specific intermediate rather than a generic phthalazinone accelerates SAR campaigns by providing an immediate potency benchmark.

Carbonic Anhydrase Isoform-Selective Chemical Probe Development

The >1,960-fold selectivity window for CA3 (Kd = 51 nM) over CA2 (Ki >100,000 nM) is a rare pharmacological profile among phthalazinone-based ligands . This selectivity profile supports procurement for chemical probe development targeting CA3-associated pathologies (e.g., oxidative stress responses in muscle tissue) while minimizing the systemic acidosis and diuretic liabilities associated with CA2 inhibition . The compound can be used directly as a CA3-selective tool compound or as a scaffold for further affinity maturation.

Dual 12/15-Lipoxygenase Pathway Mechanistic Studies

The compound engages both platelet 12-LOX (active at 30 µM) and 15-LOX-1 (Ki = 22 nM) without inhibiting acetylcholinesterase at 100 µM, supporting its use as a selective probe for arachidonic acid cascade research . The 22 nM Ki against 15-LOX-1 exceeds the potency of the reference inhibitor NDGA by >1,300-fold at this isoform, making this compound a superior tool for studies where 15-LOX-1 selectivity over cyclooxygenase pathways is required .

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.